4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide
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Overview
Description
4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a dihydroisoquinoline moiety, which is known for its biological and pharmacological properties. The compound’s structure includes a benzenesulfonamide group, which is often associated with antibacterial and diuretic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide typically involves multiple steps. One efficient route involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds
6-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-(6-methylpyridin-2-yl)nicotinamide: This compound also contains a dihydroisoquinoline moiety and is known for its anti-androgen properties.
2-(3,4-Dihydro-1H-isoquinolin-2-yl)-1-(4-methoxy-phenyl)-ethanone: Another compound with a similar core structure, used in various chemical and biological studies.
Uniqueness
4-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-3-methyl-N-propyl-benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C21H26N2O4S/c1-3-11-22-28(25,26)19-8-9-20(16(2)13-19)27-15-21(24)23-12-10-17-6-4-5-7-18(17)14-23/h4-9,13,22H,3,10-12,14-15H2,1-2H3 |
InChI Key |
DMLQDNGMFQWELS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OCC(=O)N2CCC3=CC=CC=C3C2)C |
Origin of Product |
United States |
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